molecular formula C12H14O3 B1601474 2-(4-Allyloxy-phenoxymethyl)-oxirane CAS No. 52210-93-2

2-(4-Allyloxy-phenoxymethyl)-oxirane

Cat. No.: B1601474
CAS No.: 52210-93-2
M. Wt: 206.24 g/mol
InChI Key: DFBHOGPZPXMYJJ-UHFFFAOYSA-N
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Description

2-(4-Allyloxy-phenoxymethyl)-oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and an allyloxy-phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyloxy-phenoxymethyl)-oxirane typically involves the reaction of 4-allyloxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-allyloxyphenol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyloxy-phenoxymethyl)-oxirane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Allyloxy-phenoxymethyl)-oxirane has several applications in scientific research:

    Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.

    Biology and Medicine: Potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-(4-Allyloxy-phenoxymethyl)-oxirane involves the reactivity of the epoxide ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nature of the nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxy-phenoxymethyl)-oxirane: Similar structure but with a methoxy group instead of an allyloxy group.

    2-(4-Ethoxy-phenoxymethyl)-oxirane: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

2-(4-Allyloxy-phenoxymethyl)-oxirane is unique due to the presence of the allyloxy group, which can participate in additional reactions such as polymerization and cross-linking. This makes it a versatile compound for various applications in polymer chemistry and materials science.

Properties

IUPAC Name

2-[(4-prop-2-enoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-7-13-10-3-5-11(6-4-10)14-8-12-9-15-12/h2-6,12H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBHOGPZPXMYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503484
Record name 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52210-93-2
Record name 2-({4-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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